N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-4-7-16(8-5-14)28(25,26)23-17-12-15(6-9-19(17)27-2)18-13-24-11-3-10-21-20(24)22-18/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVSPRHNELICEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The 2-methoxyphenyl group is then introduced through a substitution reaction, followed by the attachment of the 4-methylbenzenesulfonamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood by comparing it to analogs with related scaffolds or substitutions. Below is a detailed analysis based on evidence from diverse sources:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparisons
Bioisosteric Replacements: The trifluoromethylbenzamide analog () retains the imidazopyrimidine core but replaces the sulfonamide with a benzamide group. The hexanamide derivative () replaces the sulfonamide with a flexible aliphatic chain, which may shift target selectivity toward hydrophobic binding pockets (e.g., histone deacetylases).
The morpholin-4-ylpyrimidine derivative () introduces bromine and morpholine groups, which could improve metabolic stability but reduce binding affinity due to steric hindrance.
Therapeutic Implications :
- Sulfonamide derivatives with thiazole or thioxopyrimidine groups () are primarily antibacterial, whereas the target compound’s imidazopyrimidine-sulfonamide hybrid suggests applications in oncology or inflammatory diseases.
Biological Activity
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group and a sulfonamide component. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Target Enzyme: COX-2
this compound primarily acts as an inhibitor of the COX-2 enzyme. COX-2 is involved in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. Inhibition of this enzyme results in reduced levels of inflammatory mediators, leading to anti-inflammatory and analgesic effects.
Binding Affinity
Research indicates that the compound binds to the active site of COX-2 with high specificity, which enhances its therapeutic potential against inflammation-related conditions. The binding mechanism involves interactions with key amino acid residues within the enzyme's active site, effectively blocking substrate access and enzymatic activity.
Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to reduce inflammation markers such as prostaglandin E2 (PGE2) levels in cell cultures.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (colon cancer) | 1.5 | Significant growth inhibition |
| MDA-MB-231 (breast cancer) | 0.8 | Moderate growth inhibition |
These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.
Case Studies
-
In Vivo Study on Inflammation
A recent study evaluated the efficacy of this compound in a mouse model of acute inflammation induced by carrageenan. The results showed a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory properties. -
Antitumor Activity Assessment
In another study focusing on breast cancer models, treatment with the compound resulted in significant tumor size reduction over a four-week period compared to untreated controls. This suggests its potential use as an adjunct therapy in breast cancer treatment.
Q & A
Q. What synthetic strategies are commonly employed for synthesizing N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the imidazo[1,2-a]pyrimidine core is often synthesized via cyclization of 2-aminopyrimidine derivatives with α-haloketones, followed by sulfonylation of the resulting amine intermediate. Reaction conditions (e.g., solvent, temperature) vary but generally require anhydrous environments and catalysts like Pd for cross-coupling steps . Key steps include:
- Step 1 : Formation of the imidazo[1,2-a]pyrimidine moiety via cyclocondensation.
- Step 2 : Introduction of the methoxyphenyl group through Suzuki-Miyaura coupling.
- Step 3 : Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions.
Optimization of stoichiometry and purification via column chromatography is critical for yield enhancement.
Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and assess purity. For example, the methoxy group (-OCH) appears as a singlet near δ 3.8 ppm in H NMR .
- X-ray Crystallography : Resolves 3D conformation and validates bond lengths/angles. Studies on analogous sulfonamides (e.g., ) show planar imidazo[1,2-a]pyrimidine systems with dihedral angles <10° between aromatic rings .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peak at m/z ~434).
Q. What preliminary biological screening approaches are used for this compound?
- Methodological Answer :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify target interactions. Sulfonamide derivatives often exhibit activity against carbonic anhydrases .
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity. Dose-response curves (IC values) are generated using serial dilutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final sulfonylation step?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity. notes that DCM at 0–5°C minimizes side reactions .
- Base choice : Triethylamine or DMAP (4-dimethylaminopyridine) improves nucleophilicity of the amine intermediate.
- Catalytic additives : Sub-stoichiometric KI can accelerate sulfonylation via the "Swern-like" mechanism .
Table 1 : Optimization Parameters for Sulfonylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | DCM | Enhances solubility |
| Base | Triethylamine (2.5 eq) | Maximizes reactivity |
Q. How do researchers resolve contradictions in reported biological activities of structurally related sulfonamides?
- Methodological Answer :
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) on target binding. For example, shows chloro-substituted sulfonamides exhibit higher herbicidal activity than methoxy analogs .
- Meta-analysis : Cross-reference crystallographic data (e.g., ) with biochemical assays to identify conformational determinants of activity .
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., carbonic anhydrase IX) and validate experimental IC discrepancies .
Q. What strategies are employed to enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. highlights fluorinated analogs with enhanced plasma stability due to reduced CYP450 metabolism .
- Isotope labeling : Use C or H isotopes in pharmacokinetic studies to track metabolic pathways.
- Microsomal stability assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and NMR data regarding substituent orientation?
- Methodological Answer :
- Dynamic NMR analysis : Variable-temperature NMR can detect rotational barriers (e.g., hindered rotation of sulfonamide groups) that may explain discrepancies between solution and solid-state structures .
- DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate proposed conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
